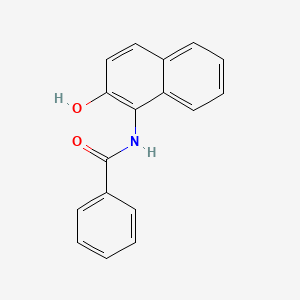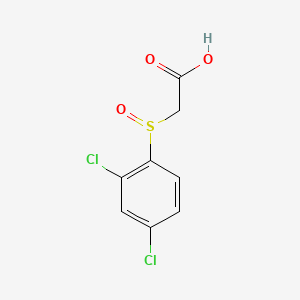
2,4-Dichlorophenylsulfinylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorophenylsulfinylacetic acid is an organic compound with significant applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of two chlorine atoms, a phenyl group, a sulfinyl group, and an acetic acid moiety. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorophenylsulfinylacetic acid typically involves the reaction of 2,4-dichlorophenylsulfinyl chloride with acetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. The use of advanced equipment and technology helps in maintaining the desired reaction parameters and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichlorophenylsulfinylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylsulfinylacetic acid derivatives.
Applications De Recherche Scientifique
2,4-Dichlorophenylsulfinylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichlorophenylsulfinylacetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, disrupt cellular processes, and induce oxidative stress. These effects are mediated through its ability to interact with proteins, nucleic acids, and other biomolecules, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
- 2,4-Dichlorophenoxyacetic acid
- 2,4-Dichlorophenylacetic acid
- 2,4-Dichlorophenylsulfonylacetic acid
Comparison: 2,4-Dichlorophenylsulfinylacetic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The sulfinyl group enhances its ability to undergo oxidation and reduction reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
73622-55-6 |
|---|---|
Formule moléculaire |
C8H6Cl2O3S |
Poids moléculaire |
253.10 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)sulfinylacetic acid |
InChI |
InChI=1S/C8H6Cl2O3S/c9-5-1-2-7(6(10)3-5)14(13)4-8(11)12/h1-3H,4H2,(H,11,12) |
Clé InChI |
GORWCUCHQHDEEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)S(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
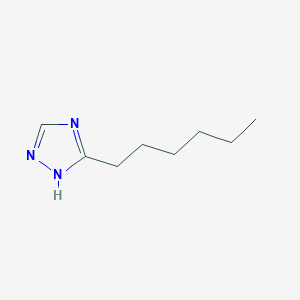
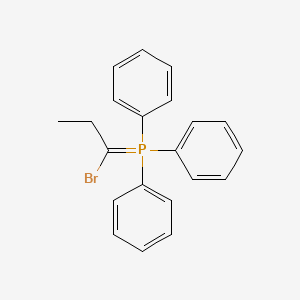
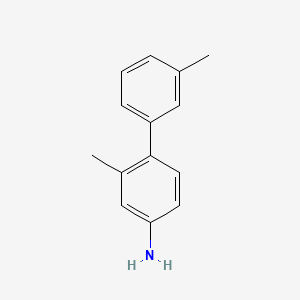
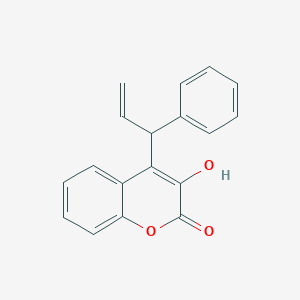
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)
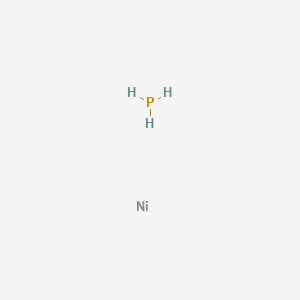

![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)

![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
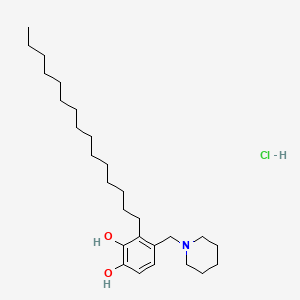
![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
